![molecular formula C11H8ClN3S B432894 4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 67795-48-6](/img/structure/B432894.png)

4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

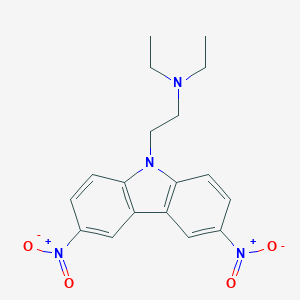

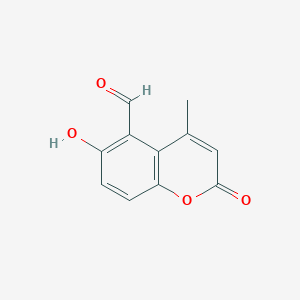

4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The molecular formula of this compound is C11H8ClN3S, with an average mass of 249.719 Da and a monoisotopic mass of 249.012741 Da .

Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds, such as 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .科学的研究の応用

Neurotropic Activity

This compound has been studied for its neurotropic effects, particularly in the development of new anticonvulsant drugs . Research has shown that certain derivatives of this compound exhibit significant anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. Additionally, some derivatives have demonstrated anxiolytic and behavior-activating effects, indicating potential use in anxiety treatment .

Anticancer Activity

Thienopyrimidine derivatives, including the 4-Chloro variant, have been explored for their anticancer properties . These compounds have shown promise in inhibiting various enzymes and pathways involved in cancer cell proliferation and differentiation. Their structural similarity to purines makes them suitable candidates for developing kinase inhibitors, which are crucial in cancer treatment due to their role in signal transduction pathways related to metastasis and drug resistance .

Pharmacological Applications

In pharmacology, the compound’s derivatives have been researched for their potential as low-toxicity alternatives to current antiepileptic drugs . The search for new pharmacological agents with fewer side effects is ongoing, and the neurotropic and anticonvulsant activities of these derivatives make them interesting candidates for further drug development .

Biochemical Research

The biochemical significance of thienopyrimidine derivatives stems from their role as structural analogs of purines, which are essential components of genetic material . This structural feature is leveraged in biochemical research to study the interaction of these compounds with biological receptors, such as the GABA A receptor, which is implicated in various neurological disorders .

Molecular Biology Applications

In molecular biology, the compound’s derivatives are valuable for understanding the genetic material’s base components, DNA and RNA . Their potential to exhibit diverse biological activities, including antimicrobial and antiviral effects, makes them important tools for studying the pathophysiology of diseases at the molecular level .

Antimicrobial Potential

The antimicrobial activity of pyrimidine scaffolds, including thienopyrimidine derivatives, is of great interest due to the rising concern over multidrug-resistant pathogens . These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results that could lead to the development of new antimicrobial drugs .

作用機序

Target of Action

The primary target of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor suggests potential neurotropic activity .

Mode of Action

The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates an inhibitory effect on the receptor, which could lead to changes in neuronal activity .

Biochemical Pathways

This could potentially affect various downstream effects related to neuronal excitability and neurotransmission .

Pharmacokinetics

Its molecular structure and interactions with the gaba a receptor suggest that it may have suitable properties for absorption and distribution within the body

Result of Action

The compound’s interaction with the GABA A receptor suggests it may have anticonvulsant effects . In studies, several compounds with similar structures were found to have an anticonvulsant effect of antagonism with corazole . Additionally, some compounds showed anxiolytic and behavior activating effects .

Action Environment

The efficacy and stability of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

将来の方向性

Thienopyrimidine derivatives, including 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority . Therefore, future research may focus on developing more effective thienopyrimidine derivatives for cancer treatment.

特性

IUPAC Name |

6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRSHGSHXMCUTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

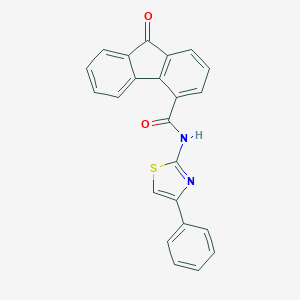

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)

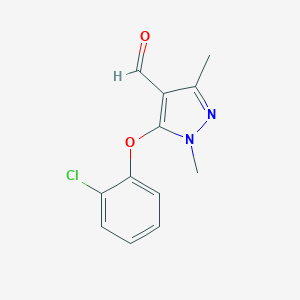

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)

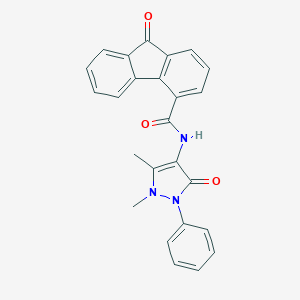

![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)

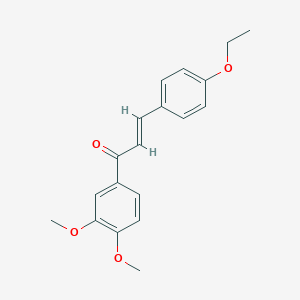

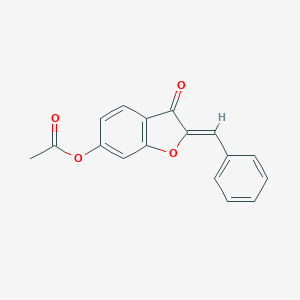

![(5-chloro-2-hydroxyphenyl)(5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B432907.png)

![(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone](/img/structure/B432919.png)